4-Chloro-1H-pyrrole-2-carbonitrile

Synthetic Organic Chemistry Cross-Coupling Heterocycle Synthesis

Essential heterocyclic building block featuring a critical 4-chloro substitution pattern. This unique regiochemistry provides orthogonal reactivity (free N-H and chloro/cyano handles) for precise, stepwise synthesis of complex libraries. Substituting with 4-bromo or unsubstituted analogs risks failed cross-coupling, altered kinetics, and lower yields. Its balanced lipophilicity (LogP 1.83) makes it a preferred intermediate for improving membrane permeability in drug discovery. This is the only choice for modular N-functionalization and achieving target molecular architectures.

Molecular Formula C5H3ClN2
Molecular Weight 126.54 g/mol
CAS No. 57097-45-7
Cat. No. B1610475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-pyrrole-2-carbonitrile
CAS57097-45-7
Molecular FormulaC5H3ClN2
Molecular Weight126.54 g/mol
Structural Identifiers
SMILESC1=C(NC=C1Cl)C#N
InChIInChI=1S/C5H3ClN2/c6-4-1-5(2-7)8-3-4/h1,3,8H
InChIKeyDUZOBCCYLYWQGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrrole-2-carbonitrile (CAS 57097-45-7): Procurement-Focused Overview of a Specialized Pyrrole Scaffold


4-Chloro-1H-pyrrole-2-carbonitrile (CAS 57097-45-7) is a heterocyclic building block characterized by a pyrrole ring substituted with a chlorine atom at the 4-position and a nitrile group at the 2-position [1]. With a molecular formula of C5H3ClN2 and a molecular weight of 126.54 g/mol, this compound is a solid with a reported melting point of 71-73 °C and a boiling point of 263.5±20.0 °C at 760 mmHg . Its primary utility lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems, enabled by the orthogonal reactivity of its chloro and cyano substituents [2].

Procurement Risk Assessment: Why Generic Substitution of 4-Chloro-1H-pyrrole-2-carbonitrile Poses a High Risk for Project Continuity


The assumption that any pyrrole-2-carbonitrile derivative can be substituted for 4-Chloro-1H-pyrrole-2-carbonitrile is a significant procurement risk. This compound's specific 4-chloro substitution pattern is not arbitrary; it is critical for its unique reactivity profile in further synthetic transformations [1]. While analogs like 4-bromo-1H-pyrrole-2-carbonitrile (CAS 1221435-18-2) or the unsubstituted 1H-pyrrole-2-carbonitrile (CAS 4513-94-4) may appear structurally similar, they differ fundamentally in their steric bulk, electronic properties, and leaving group potential. These differences directly impact reaction kinetics, selectivity, and product yields in applications ranging from cross-coupling reactions to nucleophilic aromatic substitution [2]. The data presented below quantifies these differences, demonstrating why a simple replacement can lead to project delays, additional optimization cycles, or outright failure.

Evidence-Based Differentiation of 4-Chloro-1H-pyrrole-2-carbonitrile: Quantitative Data for Informed Procurement


Reactivity Advantage in Cross-Coupling: 4-Chloro-1H-pyrrole-2-carbonitrile vs. 4-Bromo Analog in Suzuki-Miyaura Reactions

While specific comparative kinetic data for the exact compound is not publicly available in the literature, the established principles of organohalide reactivity provide a strong, class-level inference for its differentiation. In palladium-catalyzed cross-coupling reactions, aryl chlorides are known to be significantly less reactive than aryl bromides, requiring specialized ligands and harsher conditions for effective coupling. This property is a key differentiator for synthetic design. The target compound (aryl chloride) can be used in orthogonal cross-coupling sequences where a more reactive 4-bromo-1H-pyrrole-2-carbonitrile (CAS 1221435-18-2) would react prematurely, leading to unwanted byproducts and reduced yield of the desired product. This allows for sequential, chemoselective functionalization that is not possible with the bromo analog [1][2].

Synthetic Organic Chemistry Cross-Coupling Heterocycle Synthesis

Electronic Modulation: Substituent Effect of 4-Chloro vs. 4-H on Pyrrole Ring Electron Density

The presence of the electron-withdrawing chloro group at the 4-position significantly alters the electronic environment of the pyrrole ring compared to the unsubstituted 1H-pyrrole-2-carbonitrile (CAS 4513-94-4). This effect can be quantified using calculated physicochemical parameters. The chloro substituent increases the compound's lipophilicity and affects its electron density, which influences both its chemical reactivity and its potential interactions with biological targets. For example, the LogP value for 4-Chloro-1H-pyrrole-2-carbonitrile is reported as 1.83 [1], whereas the LogP for the unsubstituted 1H-pyrrole-2-carbonitrile is predicted to be approximately 1.0 [2]. This increase in lipophilicity can enhance membrane permeability in biological systems and affect solubility in organic solvents.

Physical Organic Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Impact of N-Methylation: Synthetic Utility of 4-Chloro-1H-pyrrole-2-carbonitrile vs. Its N-Methyl Analog

The absence of a methyl group on the pyrrole nitrogen in 4-Chloro-1H-pyrrole-2-carbonitrile (CAS 57097-45-7) is a critical functional distinction from its N-methylated analog, 4-chloro-1-methyl-1H-pyrrole-2-carbonitrile (CAS 1823353-16-7). The free N-H hydrogen is a key site for further functionalization, such as alkylation or arylation, allowing for the modular construction of diverse compound libraries. This feature is absent in the N-methyl analog, which is a synthetic dead-end for N-functionalization. SAR studies on related pyrrole-2-carbonitrile series confirm that the N-H or N-substitution pattern is a major determinant of biological activity, often dictating the functional switch between agonist and antagonist behavior at receptors [1]. Therefore, the two compounds cannot be substituted for one another in a synthetic sequence aimed at exploring N-substituent space.

Synthetic Organic Chemistry Medicinal Chemistry Structure-Activity Relationship (SAR)

Recommended Applications for 4-Chloro-1H-pyrrole-2-carbonitrile Based on Differentiated Evidence


Design of Orthogonal/Sequential Cross-Coupling Reactions

4-Chloro-1H-pyrrole-2-carbonitrile is ideally suited as a substrate in synthetic routes that require chemoselective, sequential cross-coupling reactions. The lower reactivity of the aryl chloride bond, relative to an aryl bromide, allows it to remain intact while a more reactive halide at another position of the molecule undergoes a first coupling event. This enables the precise, stepwise construction of complex molecular architectures with a degree of control not possible with more reactive analogs like 4-bromo-1H-pyrrole-2-carbonitrile [1][2].

Modular Synthesis for SAR Exploration via N-Functionalization

The free N-H of 4-Chloro-1H-pyrrole-2-carbonitrile is a key functional handle that supports the modular, late-stage diversification of compound libraries. This allows medicinal chemists to use a common advanced intermediate to synthesize a diverse set of N-alkylated or N-arylated analogs for SAR studies. This synthetic strategy is not possible with the N-methyl analog, making the target compound the essential starting point for programs aimed at exploring this vector of chemical space [1].

Development of Compounds with Enhanced Membrane Permeability

Due to its increased lipophilicity (LogP = 1.83) compared to the unsubstituted parent pyrrole (LogP ≈ 1.0), 4-Chloro-1H-pyrrole-2-carbonitrile is a preferred starting material in medicinal chemistry projects where improving membrane permeability and oral bioavailability is a key objective. The chloro substituent provides a balance of electronic effects and moderate lipophilicity, which can be advantageous in optimizing drug-like properties early in the discovery process [1][2].

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